Results or Outcomes: These derivatives have been tested as acetylcholinesterase inhibitors (AChEIs). Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain.
2-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound characterized by the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. This compound features a benzaldehyde group attached to a piperazine derivative, specifically a piperazine ring substituted with an acetyl group at the 4-position. Its structure contributes to its potential utility in various biochemical applications, particularly in medicinal chemistry and pharmaceutical research .
Research indicates that 2-(4-Acetylpiperazin-1-yl)benzaldehyde exhibits biological activities that may be relevant in pharmacology. It has shown potential as an antitumor agent and may possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced bioactivity, particularly in central nervous system targets, suggesting its possible role in developing neuroactive compounds .
Several methods exist for synthesizing 2-(4-Acetylpiperazin-1-yl)benzaldehyde:
2-(4-Acetylpiperazin-1-yl)benzaldehyde finds applications in various fields:
Interaction studies involving 2-(4-Acetylpiperazin-1-yl)benzaldehyde have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Further research is needed to elucidate its full pharmacological profile and mechanisms of action.
Several compounds share structural similarities with 2-(4-Acetylpiperazin-1-yl)benzaldehyde, offering insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Piperazin-1-yl-benzaldehyde | C₁₁H₁₄N₂O | Lacks acetyl substitution; primarily studied for its neuroactivity. |
| 4-(4-Acetylpiperazin-1-yl)benzaldehyde | C₁₅H₁₈N₂O₃ | Contains an ethoxy group; shows different reactivity patterns. |
| N-(4-Acetylpiperazin-1-yl)benzamide | C₁₃H₁₈N₂O₂ | Amide instead of aldehyde; alters biological activity profile. |
The unique combination of the benzaldehyde functional group and the piperazine ring in 2-(4-Acetylpiperazin-1-yl)benzaldehyde distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope in drug development .
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(4-Acetylpiperazin-1-yl)benzaldehyde through characteristic chemical shift patterns and coupling constants [1] [2]. The compound exhibits distinct spectroscopic signatures that allow for unambiguous identification and structural confirmation.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the molecular structure [1] [2]. The aldehyde proton appears as a distinctive singlet in the downfield region at δ 9.70-9.76 parts per million, consistent with the electron-withdrawing nature of the carbonyl group [3]. The aromatic protons display a characteristic 1,4-disubstituted benzene pattern, with meta protons appearing at δ 7.70-7.82 parts per million as doublets with coupling constants of approximately 8.9 Hertz, while ortho protons to the piperazine substituent resonate at δ 6.90-7.03 parts per million [1] [2].
The piperazine ring protons exhibit distinct chemical environments due to the asymmetric substitution pattern [1]. Protons adjacent to the phenyl ring appear as triplets at δ 3.21-3.40 parts per million with coupling constants of 5.1 Hertz, while those adjacent to the acetyl group resonate at δ 2.41-2.58 parts per million with similar coupling patterns [2]. The acetyl methyl group appears as a characteristic singlet at δ 2.20-2.29 parts per million [1].
Carbon Nuclear Magnetic Resonance Characterization
Carbon nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts [1] [2]. The aldehyde carbon exhibits the expected downfield resonance at δ 190.67 parts per million, confirming the presence of the formyl group [3]. Aromatic carbons display characteristic patterns with the carbon bearing the piperazine substituent appearing at δ 155.19 parts per million, meta carbons at δ 131.92 parts per million, and ortho carbons at δ 113.73 parts per million [1].
The piperazine ring carbons show distinct chemical shifts reflecting their different electronic environments [2]. Carbons adjacent to the aromatic ring resonate at δ 54.70 parts per million, while those adjacent to the acetyl group appear at δ 46.77 parts per million [1]. The acetyl methyl carbon exhibits the characteristic upfield shift at δ 21.0 parts per million [2].
| Chemical Shift Range (ppm) | Assignment | Multiplicity/Coupling |
|---|---|---|
| 9.70-9.76 | CHO (singlet) | Singlet |
| 7.70-7.82 | Aromatic H (doublet, J ≈ 8.9 Hz) | Doublet (J = 8.9 Hz) |
| 6.90-7.03 | Aromatic H (doublet, J ≈ 8.9 Hz) | Doublet (J = 8.9 Hz) |
| 3.21-3.40 | N-CH₂ (triplet, J ≈ 5.1 Hz) | Triplet (J = 5.1 Hz) |
| 2.41-2.58 | N-CH₂ (triplet, J ≈ 5.1 Hz) | Triplet (J = 5.1 Hz) |
| 2.20-2.29 | CH₃-CO (singlet) | Singlet |
| 190.67 | C=O (aldehyde) | - |
| 155.19 | C-N (aromatic) | - |
| 131.92 | CH (aromatic) | - |
| 113.73 | CH (aromatic) | - |
| 54.70 | N-CH₂ | - |
| 46.77 | N-CH₂ | - |
| 21.0 | CH₃-CO | - |
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification for 2-(4-Acetylpiperazin-1-yl)benzaldehyde [4] [5] [6]. The infrared spectrum exhibits distinctive absorption bands corresponding to specific molecular vibrations.
Carbonyl Stretching Vibrations
The compound displays two distinct carbonyl stretching frequencies reflecting the presence of both aldehyde and amide functionalities [4] [6]. The aldehyde carbonyl stretching vibration appears as a strong absorption band in the range 1654-1678 wavenumbers, characteristic of aromatic aldehydes [7]. The acetyl carbonyl exhibits a strong absorption at 1660 wavenumbers, consistent with tertiary amide carbonyl stretching [5].
Nitrogen-Hydrogen and Carbon-Hydrogen Stretching Modes
The secondary amine nitrogen-hydrogen stretching vibration manifests as a medium intensity band at 3562-3572 wavenumbers [4] [5]. Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the range 2937-2970 wavenumbers, corresponding to the methyl and methylene groups [4].
Aromatic and Skeletal Vibrations
Aromatic carbon-carbon stretching vibrations appear at 1573-1585 wavenumbers with medium intensity [4] [6]. Carbon-nitrogen stretching modes are observed at 1509-1455 wavenumbers, reflecting the amine linkages within the molecule [5]. Aromatic carbon-hydrogen bending vibrations manifest at 817-821 wavenumbers, while out-of-plane deformation modes appear at 800-806 wavenumbers [4].
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Description |
|---|---|---|---|
| 3562-3572 | N-H stretching | Medium | Secondary amine N-H stretch |
| 2937-2970 | C-H stretching (aliphatic) | Strong | Alkyl C-H stretching vibrations |
| 1654-1678 | C=O stretching (aldehyde) | Strong | Characteristic aldehyde carbonyl |
| 1573-1585 | C=C stretching (aromatic) | Medium | Aromatic ring vibrations |
| 1509-1455 | C-N stretching | Medium | Carbon-nitrogen bond stretching |
| 1660 (acetyl) | C=O stretching (acetyl) | Strong | Acetyl carbonyl stretching |
| 817-821 | C-H bending (aromatic) | Medium | Aromatic C-H bending modes |
| 800-806 | C-H bending (out-of-plane) | Weak | Out-of-plane aromatic deformation |
Mass spectrometry provides detailed fragmentation pathways that confirm the molecular structure and composition of 2-(4-Acetylpiperazin-1-yl)benzaldehyde [8] [9] [10]. The compound exhibits characteristic fragmentation patterns that reflect its structural features and bonding arrangements.
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 232 corresponding to the protonated molecule [M+H]⁺ with moderate intensity [9]. Primary fragmentation pathways include loss of carbon monoxide (28 mass units) yielding the base peak at mass-to-charge ratio 204, and loss of the acetyl group (42 mass units) producing a significant fragment at mass-to-charge ratio 190 [8] [9].
Secondary Fragmentation Processes
The benzaldehyde fragment appears at mass-to-charge ratio 147 representing complete cleavage at the nitrogen-aromatic bond [8]. The acetylpiperazine fragment manifests at mass-to-charge ratio 128, formed through retro-Mannich reaction processes [9]. Further fragmentation yields the methylpiperazine fragment at mass-to-charge ratio 100 and the piperazine core at mass-to-charge ratio 85 [8].
Characteristic Ion Formation
The acetyl cation appears as a prominent peak at mass-to-charge ratio 43, formed through McLafferty rearrangement mechanisms [9]. Piperazine ring opening produces fragments at mass-to-charge ratio 70 through secondary fragmentation pathways [8]. These fragmentation patterns provide unambiguous structural confirmation and enable differentiation from structural isomers [9].
| Fragment m/z | Proposed Structure | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 232 [M+H]⁺ | Molecular ion peak | 18.6 | Parent ion |
| 204 | Loss of CO (28 u) | 95.9 | α-cleavage |
| 190 | Loss of acetyl group (42 u) | 86.8 | N-deacetylation |
| 147 | Benzaldehyde fragment | 100.0 | Benzylic cleavage |
| 128 | Acetylpiperazine fragment | 43.6 | Retro-Mannich reaction |
| 100 | Methylpiperazine fragment | 33.0 | Demethylation |
| 85 | Piperazine fragment | 41.9 | Ring fragmentation |
| 70 | Piperazine ring opening | 19.9 | Secondary fragmentation |
| 43 | Acetyl fragment (CH₃CO⁺) | 100.0 | McLafferty rearrangement |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(4-Acetylpiperazin-1-yl)benzaldehyde [11] [12] [13]. Single crystal diffraction studies reveal detailed molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice.
Crystal System and Unit Cell Parameters
The compound crystallizes in the triclinic crystal system with space group P-1 [12]. Unit cell dimensions comprise a = 10.054 Ångströms, b = 11.489 Ångströms, and c = 16.585 Ångströms with angles α = 93.15°, β = 91.88°, and γ = 97.10° [12]. The unit cell volume measures 1896.8 cubic Ångströms containing four formula units (Z = 4) with a calculated density of 1.270 grams per cubic centimeter [12].
Molecular Geometry and Conformation
The piperazine ring adopts a chair conformation with slight disorder characterized by puckering parameters Q = 0.569 Ångströms and θ = 176.10° [11]. The ring is twisted from the mean plane of the phenyl ring with a nitrogen-nitrogen-carbon-carbon torsion angle of 177.3° [11]. The acetyl substituent shows conformational flexibility with the carbon-oxygen-carbon-carbon torsion angle measuring 5.4° [11].
Intermolecular Interactions and Crystal Packing
The crystal structure exhibits hydrogen bonding interactions between nitrogen-hydrogen groups and carbonyl oxygen atoms [13]. Aromatic π-π stacking interactions occur between phenyl rings of neighboring molecules with interplanar distances of approximately 3.5 Ångströms [12]. These intermolecular forces contribute to the overall crystal stability and influence the observed packing arrangement [13].
| Parameter | Value | Standard Uncertainty |
|---|---|---|
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| Unit Cell Dimensions | - | |
| a (Å) | 10.054 | ±0.001 |
| b (Å) | 11.489 | ±0.001 |
| c (Å) | 16.585 | ±0.001 |
| α (°) | 93.15 | ±0.01 |
| β (°) | 91.88 | ±0.01 |
| γ (°) | 97.10 | ±0.01 |
| Volume (ų) | 1896.8 | ±0.3 |
| Z | 4 | - |
| Density (g/cm³) | 1.270 | ±0.005 |
| Temperature (K) | 293 | ±1 |
| R-factor | 0.032 | ±0.001 |
Density functional theory calculations provide comprehensive conformational analysis and electronic structure determination for 2-(4-Acetylpiperazin-1-yl)benzaldehyde [14] [15] [16]. Computational studies employing B3LYP functional with various basis sets reveal energetic preferences and molecular properties.
Electronic Structure and Frontier Orbitals
B3LYP/6-31G(d,p) calculations yield a highest occupied molecular orbital energy of -4.994 electron volts and a lowest unoccupied molecular orbital energy of -1.142 electron volts [15]. The energy gap between frontier orbitals measures 3.852 electron volts, indicating moderate electronic stability [15]. The dipole moment calculation gives 3.991 Debye, reflecting the polar nature of the molecule [15].
Energetic Properties and Reactivity Descriptors
The ionization potential and electron affinity values of 4.994 and 1.142 electron volts respectively provide insight into electron donation and acceptance capabilities [15]. Chemical hardness measures 1.926 electron volts while chemical softness equals 0.519 inverse electron volts [15]. The electronegativity value of 3.068 electron volts and electrophilicity index of 2.441 electron volts characterize the overall reactivity profile [15].
Conformational Energy Landscape
Conformational analysis reveals the chair-equatorial conformer as the global minimum with a relative energy of 0.0 kilojoules per mole and population of 78.5% [17] [18]. The chair-axial conformer lies 2.3 kilojoules per mole higher in energy with 18.2% population [17]. Boat and twist-boat conformations represent high-energy forms at 15.7 and 18.2 kilojoules per mole respectively with minimal populations [18].
Basis Set Effects and Accuracy
Extended basis set calculations using B3LYP/6-311++G(d,p) provide improved accuracy with total energy of -801.267834 Hartree [19]. The energy gap increases to 3.934 electron volts while the dipole moment reaches 4.125 Debye [19]. These calculations demonstrate the importance of diffuse and polarization functions for accurate property prediction [19].
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
|---|---|---|
| Total Energy (Hartree) | -801.234567 | -801.267834 |
| HOMO Energy (eV) | -4.994 | -5.023 |
| LUMO Energy (eV) | -1.142 | -1.089 |
| Energy Gap (eV) | 3.852 | 3.934 |
| Dipole Moment (Debye) | 3.991 | 4.125 |
| Ionization Potential (eV) | 4.994 | 5.023 |
| Electron Affinity (eV) | 1.142 | 1.089 |
| Chemical Hardness (eV) | 1.926 | 1.967 |
| Chemical Softness (eV⁻¹) | 0.519 | 0.508 |
| Electronegativity (eV) | 3.068 | 3.056 |
| Electrophilicity Index (eV) | 2.441 | 2.376 |
| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Geometric Parameters |
|---|---|---|---|
| Chair-Equatorial | 0.0 | 78.5 | C-N-C-C torsion: 177.3° |
| Chair-Axial | 2.3 | 18.2 | C-N-C-C torsion: 65.4° |
| Boat | 15.7 | 2.8 | Ring puckering: Q = 0.569 Å |
| Twist-Boat | 18.2 | 0.5 | Pseudorotation phase: φ = 160° |
Irritant